molecular formula C11H11IO2 B13231106 1(2H)-Naphthalenone, 3,4-dihydro-8-iodo-5-methoxy- CAS No. 646472-69-7

1(2H)-Naphthalenone, 3,4-dihydro-8-iodo-5-methoxy-

Cat. No.: B13231106
CAS No.: 646472-69-7
M. Wt: 302.11 g/mol
InChI Key: NVDKKJQPKWMPNZ-UHFFFAOYSA-N
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Description

8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11IO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of an iodine atom and a methoxy group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the iodination of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the naphthalene ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

While specific industrial production methods for 8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.

    Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules or the development of new biochemical assays.

    Medicine: Research into its potential therapeutic effects or as a precursor for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

    7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: The methoxy group is positioned differently, leading to variations in chemical behavior.

Uniqueness

8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both an iodine atom and a methoxy group on the naphthalene ring

Properties

CAS No.

646472-69-7

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

8-iodo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11IO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3

InChI Key

NVDKKJQPKWMPNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(=O)C2=C(C=C1)I

Origin of Product

United States

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